An In-depth Technical Guide to 3-Bromo-4,5-dimethoxybenzaldehyde
An In-depth Technical Guide to 3-Bromo-4,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4,5-dimethoxybenzaldehyde, with the CAS number 6948-30-7 , is a substituted aromatic aldehyde that serves as a crucial building block in organic synthesis.[1][2] Its utility is particularly noted in the preparation of more complex molecules for pharmaceutical and research applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, safety information, and its role in drug discovery, with a focus on its potential as a precursor to bioactive compounds.
Chemical and Physical Properties
3-Bromo-4,5-dimethoxybenzaldehyde is a solid at room temperature. A summary of its key chemical and physical properties is presented below.
| Property | Value | Reference |
| CAS Number | 6948-30-7 | [1] |
| Molecular Formula | C₉H₉BrO₃ | [1] |
| Molecular Weight | 245.07 g/mol | [1] |
| IUPAC Name | 3-bromo-4,5-dimethoxybenzaldehyde | [1] |
| Synonyms | 5-Bromoveratraldehyde, 3,4-dimethoxy-5-bromobenzaldehyde | [1] |
| Appearance | Solid | |
| Melting Point | 48-54 °C | [3] |
Spectroscopic Data
The structural elucidation of 3-Bromo-4,5-dimethoxybenzaldehyde is confirmed by various spectroscopic techniques. The key spectral data are summarized below.
| Spectroscopy | Data Highlights | Reference |
| ¹H NMR | Spectral data available. | [4] |
| ¹³C NMR | Spectral data available. | |
| Mass Spectrometry (GC-MS) | Molecular ion (M+) peak at m/z 244, with a characteristic isotopic pattern for bromine (m/z 246). | [4][5] |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-Br, C=O (aldehyde), C=C (aromatic), and C-O (ether) functional groups. | [4][5] |
Safety and Handling
3-Bromo-4,5-dimethoxybenzaldehyde is classified as an irritant.[1] Appropriate safety precautions should be taken when handling this compound.
| Hazard Class | GHS Pictogram | Hazard Statements | Precautionary Statements |
| Skin Irritant (Category 2) | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritant (Category 2) | Warning | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Experimental Protocols: Synthesis
The synthesis of 3-Bromo-4,5-dimethoxybenzaldehyde can be achieved through the bromination of veratraldehyde (3,4-dimethoxybenzaldehyde). Below is a representative experimental protocol.
Synthesis of 3-Bromo-4,5-dimethoxybenzaldehyde from Veratraldehyde
This protocol describes the electrophilic aromatic substitution of veratraldehyde to introduce a bromine atom at the 5-position.
Materials:
-
Veratraldehyde (3,4-dimethoxybenzaldehyde)
-
Potassium bromate (KBrO₃)
-
Sulfuric acid (concentrated)
-
Sodium bisulfite
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve veratraldehyde in dichloromethane.
-
In a separate beaker, prepare a solution of potassium bromate in water and slowly add concentrated sulfuric acid with cooling.
-
Slowly add the acidic potassium bromate solution to the veratraldehyde solution at room temperature.
-
Stir the reaction mixture vigorously for the specified reaction time, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, quench the reaction by adding a saturated solution of sodium bisulfite to remove any excess bromine.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure 3-Bromo-4,5-dimethoxybenzaldehyde.
Workflow Diagram:
Caption: Synthesis workflow for 3-Bromo-4,5-dimethoxybenzaldehyde.
Applications in Research and Drug Development
3-Bromo-4,5-dimethoxybenzaldehyde is a valuable intermediate in the synthesis of various pharmaceutical compounds.[3] It has been used as a reagent in the synthesis of aromatic vinyl sulfones, which have shown activity as HIV-1 inhibitors.[4] Additionally, it is a precursor for the synthesis of (-)-Tejedine, a naturally occurring secobisbenzylisoquinoline alkaloid.[4]
While direct biological activity and specific signaling pathway interactions for 3-Bromo-4,5-dimethoxybenzaldehyde are not extensively documented, its close analogue, 3-bromo-4,5-dihydroxybenzaldehyde (BDB) , has been the subject of significant research. BDB, isolated from marine red algae, exhibits potent anti-inflammatory and antioxidant properties.[6][7]
Signaling Pathways Modulated by the Analogue 3-bromo-4,5-dihydroxybenzaldehyde (BDB):
Studies on BDB have revealed its interaction with key signaling pathways involved in inflammation and cellular protection:
-
Nrf2/HO-1 Pathway: BDB has been shown to protect skin cells from oxidative damage by activating the Nrf2/HO-1 pathway.[7] This pathway is a critical cellular defense mechanism against oxidative stress.
-
NF-κB and MAPK Signaling Pathways: BDB effectively suppresses the activation of NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[7] By inhibiting these pathways, BDB can reduce the production of pro-inflammatory cytokines and chemokines.[7]
-
Protection against Cellular Damage: Research has demonstrated that BDB can protect keratinocytes from damage induced by particulate matter (PM2.5) by mitigating oxidative stress, DNA damage, and cellular senescence.[6][8][9]
The established biological activities of BDB highlight the potential of the 3-bromo-4,5-disubstituted benzaldehyde scaffold in the design of novel therapeutic agents, particularly for inflammatory and oxidative stress-related diseases. 3-Bromo-4,5-dimethoxybenzaldehyde, as a key synthetic intermediate, provides a readily available starting point for the development of analogues and derivatives with potentially enhanced or modulated biological activities.
Logical Relationship Diagram:
Caption: Signaling pathways modulated by the analogue BDB.
Conclusion
3-Bromo-4,5-dimethoxybenzaldehyde is a versatile chemical intermediate with significant potential in the field of drug discovery and development. Its utility as a precursor for complex molecules, including those with antiviral activity, is well-established. While its direct biological activity is an area for further investigation, the potent anti-inflammatory and cytoprotective effects of its dihydroxy analogue, BDB, underscore the promise of this chemical scaffold. For researchers and scientists, 3-Bromo-4,5-dimethoxybenzaldehyde represents a valuable tool for the synthesis of novel compounds aimed at modulating key signaling pathways involved in human disease.
References
- 1. 3-Bromo-4,5-dimethoxybenzaldehyde | C9H9BrO3 | CID 81379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-BROMO-4,5-DIMETHOXYBENZALDEHYDE [drugfuture.com]
- 3. chemimpex.com [chemimpex.com]
- 4. clearsynth.com [clearsynth.com]
- 5. sunankalijaga.org [sunankalijaga.org]
- 6. 3-Bromo-4,5-dihydroxybenzaldehyde Protects Keratinocytes from Particulate Matter 2.5-Induced Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
